tert-butyl N-(hex-1-yn-3-yl)carbamate
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Overview
Description
tert-Butyl N-(hex-1-yn-3-yl)carbamate: is an organic compound with the molecular formula C11H19NO2. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom and a hexynyl group attached to the carbamate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(hex-1-yn-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with hex-1-yn-3-ylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(hex-1-yn-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(hex-1-yn-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors .
Medicine: Its unique structure allows for the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-butyl N-(hex-1-yn-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can occur through covalent modification or reversible binding, depending on the nature of the interaction .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group attached to the nitrogen atom.
tert-Butyl N-(hex-5-yn-1-yl)carbamate: A similar compound with a different position of the alkyne group.
tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate: A carbamate with a different substituent on the nitrogen atom
Uniqueness: tert-Butyl N-(hex-1-yn-3-yl)carbamate is unique due to the presence of both a tert-butyl group and a hexynyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl N-hex-1-yn-3-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h2,9H,6,8H2,1,3-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMXVSYFTFRIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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